5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of solvents like ethanol or toluene and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of dyes and pharmaceuticals.
4-Chloropyrazole: Studied for its potential biological activities.
Uniqueness
5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique butoxy and diethyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
55228-49-4 |
---|---|
Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-butoxy-N,N-diethyl-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-4-7-13-23-17-14-16(18(22)20(5-2)6-3)19-21(17)15-11-9-8-10-12-15/h8-12,14H,4-7,13H2,1-3H3 |
InChI Key |
RACHEZCRHJNTDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(CC)CC |
Origin of Product |
United States |
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